![molecular formula C11H19Cl B12086228 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C11H19Cl. It belongs to the class of bicyclic compounds known as norbornanes, which are characterized by a bicyclo[2.2.1]heptane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with a suitable olefin, followed by chlorination. For example, reacting cyclopentadiene with 3-chloro-2-methylpropene under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the 3-chloro-2-methylpropyl group.
2,2,3-Trimethylbicyclo[2.2.1]heptane: Another related compound with different substituents on the bicyclic skeleton.
Uniqueness
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is unique due to the presence of the 3-chloro-2-methylpropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
2-(3-chloro-2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Cl/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h8-11H,2-7H2,1H3 |
InChI Key |
KTIPCLYKRTVFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC2CCC1C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


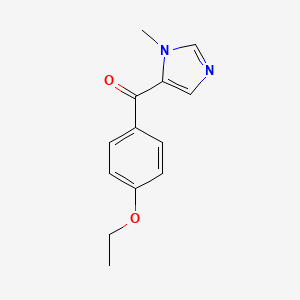
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
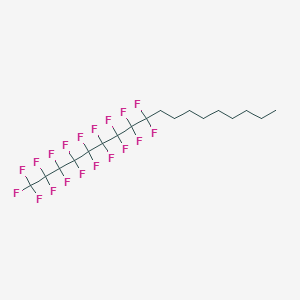



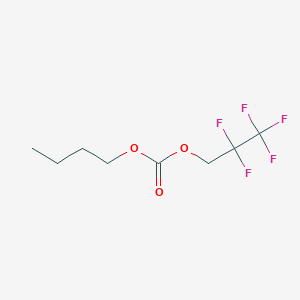
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)
![2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12086212.png)
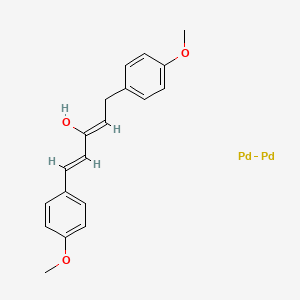
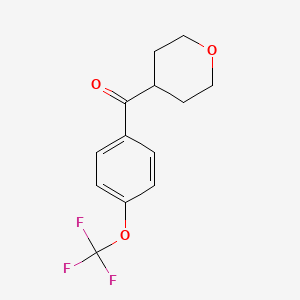

![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)
